molecular formula C16H24N6O B5303263 N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide

N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide

货号 B5303263
分子量: 316.40 g/mol
InChI 键: NGSGNKIXCJBTEH-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide, also known as CP-690,550, is a small molecule drug that was developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It is an inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors.

作用机制

N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking these enzymes, N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide has been shown to reduce inflammation and joint damage in patients with rheumatoid arthritis. It also improves skin lesions and reduces the severity of psoriasis symptoms. In addition, it has been shown to reduce the risk of transplant rejection in kidney transplant patients.

实验室实验的优点和局限性

N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes. However, it also has some limitations, such as its short half-life and the potential for off-target effects.

未来方向

There are several future directions for the research and development of N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide. One area of interest is the potential for combination therapy with other drugs that target different pathways in the immune system. Another area of focus is the development of more selective JAK inhibitors that can reduce the risk of off-target effects. Finally, there is interest in investigating the potential of N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.

合成方法

The synthesis of N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide involves several steps, starting with the reaction of 6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoate in the presence of a coupling agent. The resulting intermediate is then deprotected and reacted with L-valine to obtain the final product.

科学研究应用

N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for autoimmune diseases. It has shown promising results in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has been investigated for its potential in preventing transplant rejection and treating certain types of cancer.

属性

IUPAC Name

(2S)-2-[(6-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-9(2)12(13(17)23)19-15-11-8-18-22(3)16(11)21-14(20-15)10-6-4-5-7-10/h8-10,12H,4-7H2,1-3H3,(H2,17,23)(H,19,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSGNKIXCJBTEH-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC1=C2C=NN(C2=NC(=N1)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC1=C2C=NN(C2=NC(=N1)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。